α-Ketoacid Pharmacophore vs. β-Oxo Regioisomer: PTP Inhibitory Potential via Conserved α-Dicarbonyl Motif
3-(Furan-2-yl)-2-oxopropanoic acid is an α-ketocarboxylic acid, a structural class demonstrated by Chen and Seto (2001) to inhibit the Yersinia enterocolitica protein tyrosine phosphatase (YopH) with IC₅₀ values spanning 79–2700 µM across a series of aryl α-ketocarboxylic acids [1]. The α-ketoacid motif acts as a phosphotyrosine (pTyr) mimetic, with the contiguous α-dicarbonyl forming interactions with the PTP active-site catalytic cysteine and arginine residues [1]. In contrast, the β-oxo regioisomer 3-(furan-2-yl)-3-oxopropanoic acid (CAS 70048-96-3) separates the ketone from the carboxylic acid by one methylene carbon, disrupting the α-dicarbonyl arrangement essential for pTyr mimicry; no PTP inhibition data exist for the β-oxo isomer . This regiochemical distinction is critical for research groups screening furan-containing carboxylic acids against PTP targets such as PTP1B, TCPTP, or YopH [1][2].
| Evidence Dimension | Presence of α-ketoacid pharmacophore (contiguous α-dicarbonyl) for PTP active-site engagement |
|---|---|
| Target Compound Data | α-Ketoacid motif present: ketone alpha to carboxylic acid; belongs to aryl α-ketocarboxylic acid class with documented YopH IC₅₀ range 79–2700 µM (class range, compound-specific value not individually reported in open literature) |
| Comparator Or Baseline | 3-(Furan-2-yl)-3-oxopropanoic acid (CAS 70048-96-3): ketone beta to carboxylic acid; no α-dicarbonyl motif; no PTP inhibition data reported |
| Quantified Difference | Qualitative structural difference: α-oxo vs. β-oxo regioisomer. The α-ketoacid pharmacophore enables pTyr mimicry; the β-oxo isomer lacks this motif and is not described as a PTP inhibitor scaffold. |
| Conditions | In vitro PTP inhibition assay using recombinant Yersinia enterocolitica PTPase; class-level data from Chen & Seto, Bioorg Med Chem Lett 2001 [1] |
Why This Matters
For laboratories investigating PTP inhibition, only the α-oxo regioisomer provides the validated pharmacophore; procurement of the incorrect regioisomer will yield a compound structurally incapable of mimicking phosphotyrosine at the PTP active site.
- [1] Chen YT, Seto CT. α-Ketocarboxylic acid-based inhibitors of protein tyrosine phosphatases. Bioorg Med Chem Lett. 2001;11(14):1935-1938. doi:10.1016/s0960-894x(01)00325-0. PMID: 11459664. View Source
- [2] Onaran MB. Design and synthesis of bioactive small molecules and high-throughput identification of enantiomeric excess. Ph.D. Dissertation, Brown University, 2008. UMI AAI3319114. View Source
